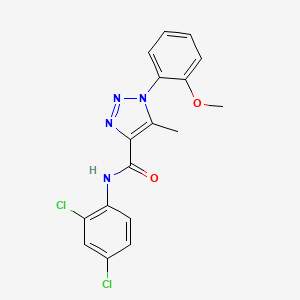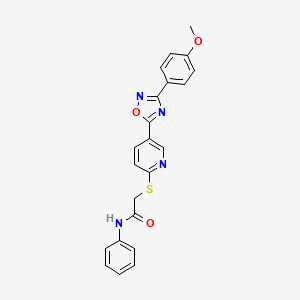
2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, an oxadiazole ring, a pyridine ring, a thioether linkage, and a phenylacetamide group .
Molecular Structure Analysis
The compound contains several aromatic rings (phenyl and pyridine), which contribute to its planarity and rigidity. The oxadiazole ring is a heterocycle containing nitrogen and oxygen atoms, which can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups (like the amide) and aromatic rings could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
- The results showed good cytotoxicity against cancerous cell lines (IC50 value 27.7–39.2 µM) while maintaining low toxicity on the normal cell line (NIH-3T3, IC50 value > 100 µM) .
- The presence of the 3,4,5-trimethoxy substitution pattern on one ring is critical for anti-tubulin activity .
- The compound was synthesized using a multistep reaction, combining elements from indibulin and combretastatin scaffolds .
Anticancer Activity
Drug Design and Tubulin Targeting
Multistep Synthesis
Stetter Reaction and Paal-Knorr Pyrrole Synthesis
Chalcone and Thiophene Moiety
Propiedades
IUPAC Name |
2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-18-10-7-15(8-11-18)21-25-22(29-26-21)16-9-12-20(23-13-16)30-14-19(27)24-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOYQNDRHKWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[(1E)-3-(diethylamino)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2689634.png)
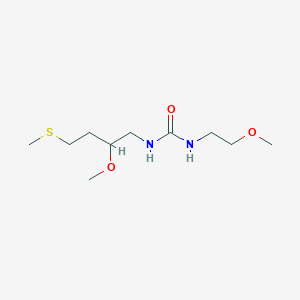

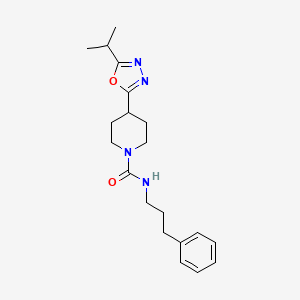
![N-(4-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2689640.png)
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2689642.png)
![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2689644.png)

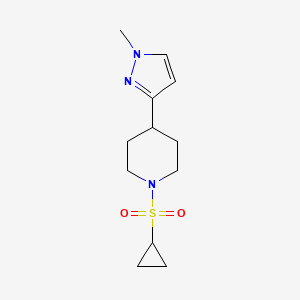
![5-(4-Aminophenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2689647.png)
